molecular formula C20H21NO3S2 B2670848 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide CAS No. 1797620-80-4

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2670848
CAS No.: 1797620-80-4
M. Wt: 387.51
InChI Key: XNIMFKKONTVIKU-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with benzamide under specific conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes.

Scientific Research Applications

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene ring system can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and biological activities. N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-13(2)24-16-5-3-14(4-6-16)20(23)21-11-17-7-8-18(26-17)19(22)15-9-10-25-12-15/h3-10,12-13,19,22H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIMFKKONTVIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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